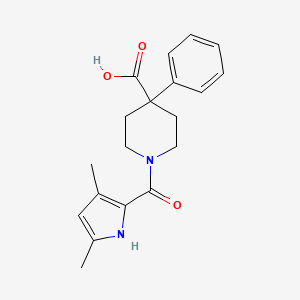![molecular formula C21H20N2O2 B7682467 N-[4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B7682467.png)
N-[4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide, commonly known as MNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MNPA is a small molecule that has been studied for its ability to modulate the activity of certain proteins and enzymes in the body.
科学的研究の応用
MNPA has been studied for its potential applications in various research fields, including cancer biology, neuroscience, and cardiovascular research. In cancer biology, MNPA has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. In neuroscience, MNPA has been studied for its ability to modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders such as epilepsy. In cardiovascular research, MNPA has been shown to have vasodilatory effects, which may have implications for the treatment of hypertension.
作用機序
The mechanism of action of MNPA is not fully understood, but it is believed to involve the modulation of protein activity through binding to specific sites on the protein surface. MNPA has been shown to bind to the ATP-binding site of certain enzymes, which may inhibit their activity. MNPA has also been shown to modulate the activity of certain ion channels in the brain, which may involve binding to specific sites on the channel protein.
Biochemical and Physiological Effects:
MNPA has been shown to have a number of biochemical and physiological effects, depending on the specific protein or enzyme being targeted. In cancer cells, MNPA has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. In the brain, MNPA has been shown to modulate the activity of certain ion channels, which may have implications for the treatment of neurological disorders such as epilepsy. In cardiovascular research, MNPA has been shown to have vasodilatory effects, which may have implications for the treatment of hypertension.
実験室実験の利点と制限
One advantage of MNPA is its small size, which allows it to penetrate cell membranes and target intracellular proteins and enzymes. MNPA is also relatively easy to synthesize, which makes it a cost-effective tool for research. One limitation of MNPA is its specificity, as it may only target certain proteins or enzymes and not others. MNPA may also have off-target effects, which may complicate data interpretation in some experiments.
将来の方向性
There are a number of future directions for research on MNPA. One direction is to further investigate its potential applications in cancer biology, neuroscience, and cardiovascular research. Another direction is to develop more specific MNPA analogs that can target specific proteins or enzymes with greater selectivity. Additionally, MNPA could be used as a tool to study the structure and function of certain proteins and enzymes, which may lead to a better understanding of their role in disease.
合成法
MNPA can be synthesized using a simple two-step reaction. The first step involves the reaction of 4-(morpholin-4-yl)aniline with 2-naphthoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield MNPA. The overall yield of this synthesis method is around 50%.
特性
IUPAC Name |
N-(4-morpholin-4-ylphenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c24-21(18-6-5-16-3-1-2-4-17(16)15-18)22-19-7-9-20(10-8-19)23-11-13-25-14-12-23/h1-10,15H,11-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHKZOQQAISYSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methoxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7682397.png)

![4-[[Methyl-(5-thiophen-2-yl-1,3-oxazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7682405.png)
![N-(2H-triazol-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B7682415.png)
![5-[[2-(1,2-Oxazol-3-yl)acetyl]amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B7682416.png)
![2-chloro-4-cyano-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide](/img/structure/B7682440.png)
![2-Ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine](/img/structure/B7682443.png)

![[2-(3-Acetamidoanilino)-2-oxoethyl] 3-(1,3-benzothiazol-2-yl)propanoate](/img/structure/B7682454.png)
![1-[2-(4-Fluorophenyl)sulfanylethyl]pyrrolidine-2,5-dione](/img/structure/B7682460.png)

![2-chloro-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzenesulfonamide](/img/structure/B7682480.png)
![1-[(3-Bromo-5-fluorophenyl)methyl]-4,5-dimethylimidazole](/img/structure/B7682485.png)
